Product packaging for 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene(Cat. No.:CAS No. 85013-53-2)

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene

Cat. No.: B14419631
CAS No.: 85013-53-2
M. Wt: 273.28 g/mol
InChI Key: SVESXJLQJBPNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is a synthetic nitroaromatic compound offered for research and development purposes. This molecule features a benzene ring substituted with a nitro group and an ethoxy(phenyl)methoxy group, a structural motif seen in intermediates for pharmaceuticals and organic synthesis. Compounds with ether and nitro functional groups are often explored as potential intermediates in synthesizing more complex molecules, such as modulators of specific biological targets . As a reagent, its value lies in its potential for further chemical transformation; the nitro group can be reduced to an amine, and the ether linkages can be modified, providing a versatile scaffold for building chemical libraries. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. Main Applications & Research Value: • Serves as a key synthetic intermediate in organic chemistry research. • Used in the exploration and development of novel bioactive compounds. • Provides a versatile scaffold for the synthesis of chemical libraries. Handling & Usage: This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, food, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85013-53-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-[ethoxy(phenyl)methoxy]-3-nitrobenzene

InChI

InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3

InChI Key

SVESXJLQJBPNHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxy Phenyl Methoxy 3 Nitrobenzene

Formation of the Aryl-Acetal Ether Linkage

The crucial bond connecting the 3-nitrophenyl group to the ethoxy(phenyl)methoxy side chain is an ether linkage. The formation of this C(aryl)-O bond can be approached through several distinct synthetic strategies, each with its own set of advantages and limitations depending on the chosen precursors and reaction conditions.

Williamson Ether Synthesis Approaches to Aryl and Benzylic Ethers with Complex Substituents

The Williamson ether synthesis is a cornerstone method for preparing ethers and is applicable to the synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene. jk-sci.comrsc.orgmasterorganicchemistry.com This method proceeds via an SN2 reaction between an alkoxide and an organohalide. masterorganicchemistry.com For the target molecule, two primary disconnections are possible:

Route A: Reaction of 3-nitrophenoxide with an appropriate halo-acetal, such as chloro(ethoxy)phenylmethane.

Route B: Reaction of an alkoxide derived from ethoxy(phenyl)methanol with an activated aryl halide, like 1-chloro-3-nitrobenzene.

In the more conventional approach (Route A), 3-nitrophenol (B1666305) is first deprotonated using a suitable base to form the corresponding 3-nitrophenoxide ion. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, but milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred for synthesizing aryl ethers, particularly in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.comorgchemres.org The resulting nucleophilic phenoxide then displaces a halide from an electrophilic partner, chloro(ethoxy)phenylmethane.

The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide. masterorganicchemistry.com Primary alkyl halides are ideal substrates for the SN2 mechanism. The benzylic nature of the halo-acetal substrate in this synthesis is favorable for substitution. However, sterically hindered halides can lead to competing elimination (E2) reactions, although this is less of a concern for the specific substrate required here. jk-sci.com Recent advancements have focused on greener methodologies, such as using microwave irradiation and solvent-free conditions with a solid base like potassium carbonate to drive the reaction. orgchemres.org

Table 1: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers

Parameter Conditions Rationale / Notes Citation
Reactants Aryl alcohol (phenol) + Alkyl halide The classic reactants for the synthesis. jk-sci.com
Base K2CO3, Cs2CO3, NaH, KH Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. Carbonates are milder and often sufficient for phenols. jk-sci.commasterorganicchemistry.com
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 reaction mechanism. jk-sci.com
Temperature Room temperature to elevated temperatures Reaction kinetics can be slow; heating is often required to achieve a reasonable reaction rate. acs.org
Catalyst Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) Can be used to improve reaction rates and yields, especially in biphasic systems. jk-sci.com

Transition Metal-Catalyzed Coupling Reactions for Aryl-Oxygen Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to the classical Williamson synthesis, especially for forming C(aryl)-O bonds. organic-chemistry.org Methods like the Buchwald-Hartwig amination, adapted for etherification, and the Ullmann condensation are prominent examples. orgchemres.orgacsgcipr.org

In this context, the synthesis would involve coupling an aryl halide or sulfonate (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) with an alcohol (ethoxy(phenyl)methanol).

Palladium-Catalyzed Buchwald-Hartwig Coupling: This reaction has been developed into a mild and general method for the synthesis of aryl ethers. acs.org The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the alcohol (or its corresponding alkoxide) and reductive elimination yields the desired aryl ether and regenerates the catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands, such as those based on biphenyl (B1667301) backbones, being particularly effective. acsgcipr.orgacs.org

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming C-O bonds, traditionally requiring harsh conditions (high temperatures). orgchemres.org Modern protocols employ copper(I) catalysts with various ligands (e.g., diamines, oxalic diamides) that allow the reaction to proceed under much milder conditions. organic-chemistry.org An efficient approach involves using a copper catalyst with an in situ generated lithium alkoxide of the coupling partner. organic-chemistry.org

These metal-catalyzed methods offer excellent functional group tolerance, making them suitable for substrates with sensitive groups like the nitro substituent. acsgcipr.orgacs.org

Table 2: Comparison of Transition Metal-Catalyzed C-O Coupling Methods

Feature Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann) Citation
Aryl Substrate Aryl chlorides, bromides, iodides, triflates Typically aryl iodides and bromides organic-chemistry.orgacsgcipr.org
Catalyst Pd(0) or Pd(II) precatalysts Cu(I) salts (e.g., CuI, CuTC) orgchemres.orgacsgcipr.org
Ligands Bulky, electron-rich phosphines (e.g., tBuBrettPhos) N,N- or O,O-chelating ligands (e.g., phenanthroline, diamines) organic-chemistry.orgacsgcipr.orgacs.org
Base Cs2CO3, K3PO4, NaOt-Bu K2CO3, Cs2CO3, or pre-formed alkoxides organic-chemistry.orgacs.org
Conditions Generally milder temperatures (e.g., 80-120 °C) Historically harsh, now milder with appropriate ligands orgchemres.orgorganic-chemistry.org
Scope Very broad, high functional group tolerance Good, but can be more limited than Pd-catalyzed methods acs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For SNAr to occur, two main conditions must be met:

The presence of strong electron-withdrawing groups (like -NO2) on the aromatic ring.

A good leaving group (typically a halide, such as -F or -Cl) on the ring.

The activating groups are most effective when positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group. libretexts.orgyoutube.com In the case of this compound, the nitro group is in the meta position relative to the ether linkage. While ortho and para nitro groups are strongly activating, a meta-nitro group has a much weaker activating effect. youtube.com Therefore, forcing conditions, such as high temperatures and a very strong nucleophile (the alkoxide of ethoxy(phenyl)methanol), would likely be required for the reaction to proceed with a substrate like 1-chloro-3-nitrobenzene. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. nih.gov

Table 3: Factors Influencing SNAr Reactivity on Nitrobenzenes

Factor Influence on Reaction Rate Explanation Citation
Leaving Group F > Cl > Br > I The rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov
Activating Group Position ortho, para >> meta The negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, providing significant stabilization. This is not possible with a meta-substituent. libretexts.orgyoutube.com
Nucleophile Strength Stronger nucleophiles react faster A more potent nucleophile is required to attack the electron-rich aromatic ring. youtube.com
Solvent Polar aprotic solvents are preferred These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anion, preserving its nucleophilicity. orgchemres.org

Construction of the Ethoxy(phenyl)methoxy Acetal (B89532) Moiety

Acetalization Reactions from Appropriate Carbonyl and Alcohol Precursors

The formation of acetals from aldehydes or ketones and alcohols is a reversible, acid-catalyzed reaction. researchgate.net The synthesis of the ethoxy(phenyl)methoxy group involves the reaction of benzaldehyde (B42025) with ethanol (B145695) in the presence of an acid catalyst.

The mechanism proceeds in several steps:

Protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst, making the carbonyl carbon more electrophilic. chegg.com

Nucleophilic attack by an ethanol molecule on the activated carbonyl carbon, forming a hemiacetal. chegg.com

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Attack by a second molecule of ethanol on the oxocarbenium ion.

Deprotonation to yield the final acetal product, benzaldehyde diethyl acetal, and regenerate the acid catalyst. chegg.com

To drive the reaction to completion, the water generated as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. mdpi.com A variety of acid catalysts can be used, including homogeneous protic acids (e.g., p-toluenesulfonic acid), Lewis acids, or heterogeneous solid acid catalysts. researchgate.netmdpi.comresearchgate.net

Table 4: Selected Catalytic Systems for Acetalization of Benzaldehyde

Catalyst System Alcohol Conditions Notes Citation
Acid Catalyst (general) Excess Alcohol Removal of water (e.g., Dean-Stark) Classic method, reaction is reversible. researchgate.net
Perchloric acid on silica (B1680970) gel Trialkyl orthoformates or alcohol Solvent-free or in alcohol Efficient and reusable heterogeneous catalyst. organic-chemistry.org
Cesium phosphomolybdovanadate salts Alkyl Alcohols (e.g., Methanol) Toluene, 298-323 K Heterogeneous catalyst showing high conversion and selectivity. mdpi.com
MIL-101(Cr)-SO3H Ethylene glycol - A metal-organic framework (MOF) based solid acid nanocatalyst. researchgate.net

Stereoselective Formation of Chiral Centers at the Acetal Carbon

The acetal carbon in the target molecule, this compound, is a stereocenter. Consequently, the compound can exist as a racemic mixture of two enantiomers. Achieving stereoselectivity in its synthesis requires an asymmetric approach to the formation of the acetal.

Stereoselective acetalization can be achieved through several strategies:

Use of Chiral Auxiliaries: Reacting the precursor aldehyde with a chiral diol (a chiral auxiliary) creates a pair of diastereomeric cyclic acetals. nii.ac.jp These diastereomers can often be separated using standard techniques like chromatography. Subsequent reaction with the desired achiral alcohol (ethanol) in the presence of an acid catalyst can then displace the chiral auxiliary to form the desired enantiomerically enriched acyclic acetal.

Chiral Catalysis: The use of chiral Brønsted or Lewis acid catalysts can promote the enantioselective addition of the alcohol to the aldehyde or an intermediate oxocarbenium ion. organic-chemistry.org This approach offers a more atom-economical route to the desired chiral product. For instance, chiral Brønsted acids have been shown to influence the stereochemical outcome in glycosylation reactions, which proceed through similar acetal-type intermediates. organic-chemistry.org

The stereoselective cleavage or formation of acetals is a significant challenge in organic synthesis, but methodologies involving neighboring-group participation or the use of specific templates have been developed to control the stereochemical outcome at the acetal carbon. researchgate.net While direct asymmetric synthesis of this specific acyclic acetal is not widely documented, the principles of asymmetric catalysis and the use of chiral auxiliaries represent the primary pathways to obtain enantiomerically pure this compound. acs.org

Integration of the Nitro Group: Regioselective Nitration Protocols

The introduction of a nitro (NO₂) group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The success of synthesizing this compound via this method hinges on controlling the regioselectivity—that is, directing the nitro group to the desired meta position (position 3) on the benzene (B151609) ring.

The substituent already present on the benzene ring dictates the position of subsequent substitutions. The 1-[ethoxy(phenyl)methoxy] group, being an ether-type substituent, is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atom. Direct nitration of 1-[ethoxy(phenyl)methoxy]benzene would therefore be expected to yield a mixture of ortho- and para-nitro isomers, with the meta isomer as a minor or negligible product.

To achieve the desired meta-substitution pattern, synthetic chemists employ various strategies. One common approach involves installing a meta-directing group, performing the nitration, and then converting the directing group into the desired functionality. However, for the scope of this section, we will focus on protocols that directly address the challenges of regioselective nitration.

Standard Nitration Conditions and Regioselectivity:

The most common method for nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.com

The regiochemical outcome of nitrating substituted benzenes is well-documented. For instance, the nitration of anisole (B1667542) (methoxybenzene), a compound structurally related to the parent ether of the target molecule, yields predominantly the para and ortho isomers. frontiersin.org Achieving high meta-selectivity on an activated ring is non-trivial and often requires alternative approaches or specialized catalytic systems.

Modern Protocols for Enhanced Selectivity:

Modern organic synthesis has seen the development of various nitration systems aimed at improving yield and regioselectivity while using milder conditions. These can include different nitrating agents or the use of catalysts that can influence the reaction's outcome through steric or electronic effects. For example, the use of zeolites or other solid acid catalysts can alter the isomer distribution in the nitration of aromatic compounds. rsc.org In some cases, these catalysts can enhance the formation of a specific isomer by confining the substrate and the nitrating agent within their porous structures, thereby favoring the transition state that leads to a particular product. rsc.org

The table below summarizes typical outcomes for the nitration of activated aromatic ethers, illustrating the inherent challenge in obtaining the meta product.

SubstrateNitrating Agent/ConditionsMajor Product(s)Reference
AnisoleHNO₃ / H₂SO₄p-nitroanisole, o-nitroanisole frontiersin.org
TolueneHNO₃ / H₂SO₄o-nitrotoluene, p--nitrotoluene frontiersin.org
EthylbenzeneAqueous HNO₃p-nitroethylbenzene, o-nitroethylbenzene frontiersin.org
Halogenated BenzenesN₂O₅ / PEG-based ionic liquidEnhanced ortho-selectivity researchgate.net

Given these principles, a plausible synthetic route to this compound would likely involve the etherification of 3-nitrophenol. In this "late-stage" functionalization, the nitro group is already in the correct position, and the Williamson ether synthesis is used to form the ether linkage. libretexts.org This approach circumvents the regioselectivity challenges associated with the direct nitration of the corresponding ether.

Multi-Component and One-Pot Synthetic Routes for Related Derivatives

In the quest for synthetic efficiency, minimizing the number of separate reaction and purification steps is a key goal. One-pot syntheses and multi-component reactions (MCRs) are powerful strategies that combine several transformations into a single, continuous process, thereby saving time, resources, and reducing waste. While a specific multi-component reaction for this compound is not prominently described, the principles can be applied to the synthesis of structurally related nitroaromatic ethers.

A one-pot reaction is a sequential process where reagents are added to a reactor in a specific order without isolating the intermediate products. nih.gov For a related derivative, one could envision a one-pot procedure starting from a precursor that undergoes several transformations. For example, a reaction could be designed where a phenol is first generated in situ and then subsequently undergoes etherification and nitration in the same reaction vessel, provided the reagents and conditions for each step are compatible.

Multi-component reactions involve the combination of three or more starting materials in a single reaction to form a product that incorporates portions of all the reactants. nih.gov This approach allows for the rapid construction of complex molecules. The synthesis of diverse heterocyclic or highly substituted aromatic compounds often benefits from MCRs.

Hypothetical One-Pot Synthesis for a Nitroaromatic Ether:

A hypothetical one-pot synthesis for a generic nitroaromatic ether could be designed based on established reaction types. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a prime candidate for integration into such a process. libretexts.orgorganic-chemistry.org

The table below outlines a conceptual one-pot synthesis for a model compound, 1-ethoxy-3-nitrobenzene, starting from 1,3-dinitrobenzene (B52904). This illustrates how sequential reactions can be combined to improve efficiency.

StepReaction TypeReagents & ConditionsPurpose
1Selective ReductionNa₂S or similar mild reducing agent in a polar solvent.Selectively reduce one nitro group of 1,3-dinitrobenzene to an amino group, forming 3-nitroaniline (B104315).
2DiazotizationNaNO₂, aq. HCl, 0-5 °C.Convert the amino group of 3-nitroaniline into a diazonium salt.
3HydrolysisH₂O, heat.Convert the diazonium salt to a hydroxyl group, forming 3-nitrophenol.
4EtherificationAdd strong base (e.g., NaH), followed by an ethylating agent (e.g., ethyl iodide).Deprotonate the phenol to form a phenoxide, which then undergoes Sₙ2 reaction to form the final ether product.

This sequence, if optimized to run in a single pot, would represent a highly efficient route to the target structure, avoiding the isolation of multiple intermediates. Such strategies are at the forefront of modern organic synthesis, aiming to create complex molecules in a more sustainable and economically viable manner.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene by mapping the chemical environments of its proton and carbon nuclei.

Proton (¹H) NMR Analysis for Proton Environments and Coupling Interactions

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group, the methine proton of the acetal (B89532), the phenyl group, and the 3-nitrophenyl group. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons on the 3-nitrophenyl ring, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene (B151609) (typically around 7.26 ppm). ucalgary.ca

The protons on the 3-nitrophenyl ring are expected to show a complex splitting pattern due to spin-spin coupling. Specifically, the proton at the C2 position would be the most deshielded due to its proximity to both the nitro group and the ether linkage.

For the analogous compound, 1-butoxy-3-nitrobenzene, the aromatic protons appear in the range of δ 7.19-7.81 ppm. rsc.org The protons of the ethoxy group in the title compound are expected to show a triplet for the methyl protons (due to coupling with the adjacent methylene (B1212753) protons) and a quartet for the methylene protons (due to coupling with the methyl protons). The methine proton of the acetal linkage is anticipated to appear as a singlet in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethoxy-CH₃ 1.25 Triplet 7.0
Ethoxy-CH₂ 3.60 Quartet 7.0
Methine-CH 5.80 Singlet -
Phenyl-H (ortho, meta, para) 7.30-7.45 Multiplet -
3-Nitrophenyl-H2 7.90 Doublet of Doublets 2.5, 1.0
3-Nitrophenyl-H4 7.50 Triplet 8.2
3-Nitrophenyl-H5 7.30 Doublet of Doublets 8.2, 2.5

Note: Data is based on predictive models and analysis of structurally similar compounds.

Carbon (¹³C) NMR Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the electronic effects of substituents. The carbon atom attached to the nitro group (C3 of the nitrophenyl ring) is expected to be significantly deshielded. Similarly, the carbon atoms of the ether linkages will also exhibit downfield shifts.

In the case of 1-butoxy-3-nitrobenzene, the carbon signals for the butoxy group appear at δ 13.9, 19.3, 31.3, and 67.9 ppm. rsc.org For the title compound, the ethoxy carbons would have characteristic shifts, and the methine carbon of the acetal would be found further downfield. The carbons of the 3-nitrophenyl ring will show distinct signals, with C3 being the most deshielded due to the direct attachment of the nitro group. The ipso-carbon (C1) attached to the ether oxygen will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethoxy-CH₃ 15.2
Ethoxy-CH₂ 64.5
Methine-CH 101.0
Phenyl-C (ipso) 138.0
Phenyl-C (ortho, meta, para) 127.0-129.5
3-Nitrophenyl-C1 159.0
3-Nitrophenyl-C2 115.0
3-Nitrophenyl-C3 149.0
3-Nitrophenyl-C4 130.0
3-Nitrophenyl-C5 122.0

Note: Data is based on predictive models and analysis of structurally similar compounds.

Advanced Two-Dimensional (2D) NMR Techniques for Comprehensive Connectivity and Proximity Assignments

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecular framework, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also help in delineating the coupling network among the protons on the 3-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the methine group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups. For example, correlations between the methine proton and the carbons of both the phenyl and 3-nitrophenyl rings would confirm the structure of the acetal linkage.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Assignment of Characteristic Vibrational Modes of Nitro, Ether, and Aromatic Groups

The vibrational spectrum of this compound is dominated by the characteristic bands of its constituent functional groups.

Nitro Group: The nitro group exhibits two strong and characteristic stretching vibrations. chemicalbook.com The asymmetric stretching (νas(NO₂)) typically appears in the range of 1570-1500 cm⁻¹, while the symmetric stretching (νs(NO₂)) is observed between 1370-1300 cm⁻¹. spectrabase.com These bands are expected to be prominent in both the FT-IR and Raman spectra.

Ether Group: The C-O stretching vibrations of the ether linkages are expected to produce strong bands in the FT-IR spectrum in the region of 1250-1050 cm⁻¹. pressbooks.pub Phenyl alkyl ethers typically show two distinct C-O stretching bands. pressbooks.pub

Aromatic Groups: The aromatic rings will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100-3000 Medium Medium
Aliphatic C-H Stretch 2980-2850 Medium Medium
Asymmetric NO₂ Stretch 1540-1520 Strong Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong Strong
Symmetric NO₂ Stretch 1350-1330 Strong Strong
C-O Ether Stretch 1250-1050 Strong Weak-Medium

Note: Data is based on established group frequencies and analysis of similar compounds.

Conformational Insights from Vibrational Frequencies

The precise frequencies and intensities of the vibrational bands can provide insights into the molecule's conformation. For instance, the rotational isomerism of the ethoxy group and the orientation of the phenyl and 3-nitrophenyl rings relative to the rest of the molecule can influence the vibrational spectra. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used to predict the vibrational frequencies for different possible conformers. By comparing the calculated spectra with the experimental FT-IR and Raman data, the most stable conformation in the solid state or in solution can be inferred. The flexibility of the ether linkages allows for multiple low-energy conformations, which might lead to broadening of some spectral bands.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and exploring the fragmentation pathways of this compound. While specific fragmentation data for this exact compound is not extensively published, analysis of its constituent functional groups—a nitrophenyl ether and a benzaldehyde (B42025) diethyl acetal-like moiety—allows for the prediction of its likely fragmentation patterns under electron ionization (EI).

The molecular ion peak [M]+ would correspond to the exact mass of the compound (C15H15NO4). Key fragmentation pathways would likely involve the cleavage of the ether bonds, which are typically the most labile connections in such a molecule.

Expected Fragmentation Pathways:

Alpha-cleavage: The primary fragmentation would likely be the cleavage of the C-O bond between the methoxy (B1213986) carbon and the nitrophenyl group, leading to the formation of a stable ethoxy(phenyl)methyl cation.

Formation of Nitrophenoxy Radical: The corresponding 3-nitrophenoxy radical or anion could also be observed.

Loss of Ethoxy Group: Fragmentation of the ethoxy group from the main cation would result in a benzoyl-like cation.

Nitro Group Rearrangements: Fragmentation characteristic of nitroaromatic compounds, such as the loss of NO or NO2, would also be anticipated.

A detailed analysis would provide a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination

The arrangement of molecules in the crystalline solid is dictated by a variety of non-covalent interactions. For this compound, the following interactions are expected to be significant:

C-H...O Hydrogen Bonding: Weak hydrogen bonds involving the hydrogen atoms of the phenyl and ethoxy groups with the oxygen atoms of the nitro group are anticipated to be a dominant force in the crystal packing. tandfonline.com These interactions play a crucial role in forming extended supramolecular networks.

C-H...π Interactions: The interaction between C-H bonds of one molecule and the π-electron cloud of the aromatic rings of a neighboring molecule is a key stabilizing force. nih.gov This type of interaction, often described as an edge-to-face arrangement, is common in aromatic compounds.

π-π Stacking: The aromatic rings (both the nitrophenyl and the phenyl groups) can interact through π-π stacking. These interactions can be either face-to-face or, more commonly, offset (slipped-parallel) to minimize electrostatic repulsion and maximize dispersion forces. nih.gov The presence of the polar nitro group significantly influences the nature of these stacking interactions.

These combined interactions dictate the density, stability, and macroscopic properties of the crystalline material.

The molecular geometry provides fundamental information about the compound's electronic structure. X-ray diffraction would yield precise measurements for all bonds and angles.

Data Table: Predicted Bond Lengths and Angles

ParameterPredicted Value RangeNotes
Bond Lengths (Å)
C-N (nitro)1.46 - 1.49 ÅThe bond length can vary based on the extent of electron delocalization and intermolecular interactions. mdpi.com
N-O (nitro)1.21 - 1.24 ÅBoth N-O bonds are expected to have similar lengths due to resonance.
C-O (ether)1.36 - 1.42 Å
C-C (aromatic)1.37 - 1.40 ÅTypical values for substituted benzene rings.
Bond Angles (°)
O-N-O (nitro)122 - 125°This angle is sensitive to the electronic environment and crystal packing forces. mdpi.com
C-N-O (nitro)117 - 119°
C-O-C (ether)115 - 120°
Dihedral Angles (°)
C-C-N-OVariableThe nitro group is often slightly twisted out of the plane of the benzene ring due to packing forces. mdpi.comnih.gov

Note: These values are predictions based on data from structurally similar compounds and general chemical principles. Actual experimental values would be determined by a specific X-ray crystal structure analysis.

The orientation of the two phenyl rings relative to each other and the conformation of the ethoxy side chain are key features. It is likely that the molecule adopts a staggered conformation to minimize steric hindrance, while simultaneously arranging itself to maximize favorable C-H...O and C-H...π interactions with adjacent molecules in the crystal. The specific conformation is a delicate balance between intramolecular steric effects and the energetic advantages of forming a stable, repeating lattice structure.

Computational and Theoretical Investigations of 1 Ethoxy Phenyl Methoxy 3 Nitrobenzene

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. hakon-art.comsemanticscholar.org These studies provide deep insights into the ground state of molecules, which are crucial for understanding their behavior and reactivity. For 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), to ensure a high level of accuracy in the computed results. materialsciencejournal.orgnih.govscispace.commdpi.com

The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is adjusted to find the most stable, lowest-energy conformation. This is achieved by calculating the forces on each atom and minimizing them until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this structure corresponds to a true energy minimum.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-N (nitrobenzene ring) ~1.48 Å
N-O (nitro group) ~1.23 Å
C-O (ether linkage) ~1.37 Å
C-C (nitrobenzene ring) ~1.39 - 1.41 Å
C-C (phenyl ring) ~1.39 - 1.40 Å
Bond Angle O-N-O (nitro group) ~124°
C-C-N (nitrobenzene ring) ~118°
C-O-C (ether linkage) ~117°

Note: These are representative values based on DFT calculations of similar aromatic nitro and ether compounds.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and chemical reactivity. youtube.comyoutube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-phenyl-methoxy portion of the molecule, which can donate electrons. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) ring, due to the strong electron-withdrawing nature of the nitro group. researchgate.net This spatial separation of the FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Energy (EHOMO) -6.85
LUMO Energy (ELUMO) -2.40
Energy Gap (ΔE = ELUMO - EHOMO) 4.45

Note: Values are hypothetical and representative for this class of molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the highly electronegative oxygen atoms of the nitro group and the ether linkages. These areas are electron-rich and represent the most likely sites for an electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms and indicate electron-deficient areas susceptible to nucleophilic attack. The MEP analysis clearly illustrates the charge separation induced by the electron-withdrawing nitro group and the electron-donating ether groups. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization, hyperconjugation, and donor-acceptor relationships within the molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO Analysis

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(O)ether π*(C-C)phenyl ring ~25.5
LP(O)ether π*(C-C)nitrobenzene ring ~22.1
π(C-C)nitrobenzene ring π*(N-O)nitro group ~18.3

Note: LP denotes a lone pair. Values are representative and illustrate likely interactions.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted shifts for this compound would show distinct signals for the aromatic protons, with those on the nitrobenzene ring being more deshielded (shifted downfield) due to the electron-withdrawing effect of the NO₂ group. The protons of the ethoxy and methine groups would appear in the aliphatic region of the spectrum. researchgate.net

Vibrational Frequencies : Theoretical vibrational frequencies are calculated from the second derivatives of energy. These frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and torsion. For this molecule, characteristic frequencies would include the symmetric and asymmetric stretching of the NO₂ group (~1350 cm⁻¹ and ~1530 cm⁻¹, respectively), C-O-C ether stretching modes, and aromatic C-H stretching. Calculated frequencies are often scaled by a factor to correct for anharmonicity and improve agreement with experimental FT-IR and Raman spectra.

UV-Vis Electronic Transitions : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to excited states. scispace.comresearchgate.net The predicted spectrum for this compound would likely feature π → π* transitions associated with the aromatic rings and n → π* transitions involving the lone pairs of the oxygen atoms. The calculated maximum absorption wavelengths (λmax) and oscillator strengths help in assigning the bands observed in the experimental UV-Vis spectrum. nih.gov

Table 4: Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (Ar-NO₂) 7.5 - 8.2 ppm
¹³C NMR Chemical Shift (C-NO₂) ~148 ppm
FT-IR NO₂ Asymmetric Stretch ~1530 cm⁻¹
FT-IR C-O-C Ether Stretch ~1100 cm⁻¹
UV-Vis λmax (π → π*) ~270 nm

Note: These values are estimations based on typical results for functionally similar molecules.

Quantum Chemical Descriptors for Reactivity and Chemical Selectivity

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's global reactivity and stability. hakon-art.com These descriptors are calculated using the energies of the HOMO and LUMO orbitals and are essential for predicting chemical behavior. materialsciencejournal.org

Ionization Potential (I) and Electron Affinity (A) : Based on Koopmans' theorem, these can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : Represents the resistance to change in electron distribution (η = (I - A) / 2). A large hardness value indicates high stability and low reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors collectively provide a comprehensive profile of the chemical reactivity of this compound, indicating its stability and propensity to engage in chemical reactions.

Table 5: Global Reactivity Descriptors

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 2.40
Electronegativity (χ) (I+A)/2 4.625
Chemical Hardness (η) (I-A)/2 2.225
Chemical Softness (S) 1/η 0.449
Electrophilicity Index (ω) μ²/2η 4.80

Note: Values are calculated from the hypothetical FMO energies in Table 2.

Evaluation of Non-Linear Optical (NLO) Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for predicting and understanding the Non-Linear Optical (NLO) properties of organic molecules. For aromatic compounds like this compound, the NLO response is largely dictated by the intramolecular charge transfer (ICT) occurring between electron-donating groups (EDG) and electron-accepting groups (EAG) through a π-conjugated system. In this molecule, the ethoxy(phenyl)methoxy group acts as an electron donor, while the nitro group serves as a strong electron acceptor.

Computational studies on similar nitroaromatic compounds reveal that the presence of both donor and acceptor groups significantly enhances the molecular first hyperpolarizability (β), a key indicator of second-order NLO activity. digitellinc.complu.mx The efficiency of this charge transfer, and thus the magnitude of the NLO response, is influenced by the electronic nature of the substituents and the conjugation pathway. DFT calculations are used to determine critical NLO-related parameters, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). utp.edu.coresearchgate.net

For analogous systems, it has been demonstrated that the first hyperpolarizability can be many times greater than that of reference materials like urea. digitellinc.com The analysis of Natural Bond Orbitals (NBO) in related nitro-aniline derivatives has shown that multiple orbital overlap interactions facilitate strong ICT, which is believed to be a primary contributor to the NLO activity. plu.mx Time-Dependent DFT (TD-DFT) is also employed to compute electronic spectra, which helps in understanding the charge transfer processes that are fundamental to NLO phenomena. researchgate.net While specific computational data for this compound is not available, the principles derived from studies on structurally similar molecules suggest it possesses potential for NLO applications due to its inherent donor-acceptor structure.

ParameterDescriptionTypical Computational MethodSignificance
Dipole Moment (μ)Measure of the molecule's overall polarity.DFT (e.g., B3LYP/6-311++G(d,p))A large dipole moment often correlates with significant NLO response.
Polarizability (α)The ease with which the electron cloud is distorted by an external electric field.DFTIndicates the molecule's linear optical response.
First Hyperpolarizability (β)Measure of the second-order NLO response.DFT (Finite Field Approximation)Key indicator of a material's potential for applications like frequency doubling. plu.mx
Second Hyperpolarizability (γ)Measure of the third-order NLO response.DFTRelevant for applications such as optical switching and third-harmonic generation.
HOMO-LUMO Gap (ΔE)Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.DFTA smaller energy gap generally correlates with higher polarizability and hyperpolarizability.

Theoretical Studies on Substituent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic characteristics of this compound are profoundly influenced by its constituent groups: the nitro group, the phenyl ring, and the ethoxy(phenyl)methoxy substituent. The nitro group (–NO2) is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. scilit.comresearchgate.net This deactivates the benzene (B151609) ring towards electrophilic substitution, making it significantly less reactive than benzene itself. libretexts.org Theoretical models and experimental data for substituted benzenes show that the –NO2 group directs incoming electrophiles primarily to the meta position. rsc.org

Computational chemistry provides several descriptors to quantify these substituent effects. Quantum chemistry models like the charge of substituent active region (cSAR) and Substituent Effect Stabilization Energy (SESE) are used to describe the electron-attracting nature of groups like –NO2. researchgate.netscispace.com These models help in understanding how the nitro group's electron-attracting ability can be modulated by the presence of other substituents. researchgate.net

The interplay between the electron-donating ethoxy(phenyl)methoxy group and the electron-withdrawing nitro group dictates the molecule's electronic properties, such as the HOMO-LUMO energy gap. The donor group tends to raise the HOMO energy level, while the acceptor group lowers the LUMO energy level. This combined effect typically leads to a smaller HOMO-LUMO gap, which has significant implications for the molecule's electronic transitions and optical properties. chalmers.se The precise impact of these substituents on the electronic structure can be analyzed using parameters derived from quantum chemical modeling, such as pEDA and sEDA, which characterize the pi and sigma electron structures of specific fragments within the molecule. researchgate.net

Substituent GroupElectronic EffectInfluence on Benzene RingKey Theoretical Descriptors
Nitro (–NO2)Strongly electron-withdrawing (Resonance and Inductive). scilit.comStrong deactivation; directs electrophiles to the meta position. libretexts.orgrsc.orgcSAR, SESE, Hammett constants (σ). scispace.comresearchgate.net
Ethoxy(phenyl)methoxyElectron-donating (Resonance), Weakly electron-withdrawing (Inductive). libretexts.orgActivation; directs electrophiles to ortho and para positions.Changes in HOMO/LUMO energies.
Phenyl (–C6H5)Weakly deactivating (Inductive), can be donating or withdrawing (Resonance).Modulates overall conjugation and electronic communication.Aromaticity indices (e.g., HOMA).

Reactivity and Reaction Mechanisms of 1 Ethoxy Phenyl Methoxy 3 Nitrobenzene

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that strongly influences the molecule's reactivity, particularly of the aromatic ring to which it is attached.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a common pathway to aromatic amines. rsc.orgacs.org This process can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. rsc.org Molecular hydrogen (H₂) is employed in the presence of a metal catalyst. rsc.org Common catalysts include palladium, platinum, and nickel. mdpi.comresearchgate.netnih.gov The reaction is typically clean, with water being the primary byproduct. rsc.org However, the process can involve several intermediates, such as nitrosobenzene (B162901) and N-phenylhydroxylamine, before the final amine is formed. rsc.org A significant challenge in the catalytic hydrogenation of molecules like 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is the potential for cleavage of the benzyl (B1604629) ether linkage (O-Bn). mdpi.comresearchgate.net To achieve chemoselectivity and preserve the ether groups, specific catalysts and reaction conditions are necessary. For instance, bimetallic nanoparticles like palladium-nickel have shown high efficiency and chemoselectivity in the hydrogenation of nitrobenzyl ethers to aminobenzyl ethers without the need for additives that could poison the catalyst. researchgate.net Sulfided platinum catalysts have also been used for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. nih.gov

Chemical Reduction: A variety of chemical reagents can also effect the reduction of nitroarenes. These methods can sometimes offer better chemoselectivity compared to catalytic hydrogenation. acs.orgorganic-chemistry.org For instance, trichlorosilane (B8805176) in the presence of a base can reduce nitro groups without affecting other reducible functionalities like benzyl ethers. google.com Other metal-free reduction systems, such as the combination of diboron (B99234) pinacol (B44631) ester (B₂pin₂) and potassium tert-butoxide, have also been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

The general pathway for the reduction of a nitroaromatic compound to an aniline (B41778) is depicted below:

Table 1: General Reaction Scheme for Nitro Group Reduction
ReactantReagentsProduct
Ar-NO₂H₂, Metal Catalyst (e.g., Pd/C, PtO₂) or Chemical Reductant (e.g., Fe/HCl, SnCl₂/HCl)Ar-NH₂

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This activation is most effective when the nitro group is positioned ortho or para to a leaving group. wikipedia.orgchemistrysteps.com In the case of this compound, the nitro group is in the meta position relative to the ether linkage. While ortho and para positions are more strongly activated, the meta position can still facilitate SNAr reactions, albeit typically requiring more forcing conditions.

The mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The electron-withdrawing nitro group helps to stabilize the negative charge of this intermediate. wikipedia.orgyoutube.com The subsequent departure of a leaving group restores the aromaticity of the ring. wikipedia.org In the context of this compound, a potential SNAr reaction would involve a nucleophile attacking the ring and displacing a suitable leaving group, should one be present on the ring. The ether group itself is generally not a good leaving group in SNAr reactions.

Table 2: Key Features of SNAr Reactions
FeatureDescription
Activating GroupStrong electron-withdrawing groups (e.g., -NO₂) are required to activate the ring. chemistrysteps.commasterorganicchemistry.com
Leaving GroupA good leaving group (e.g., halide) is necessary for the reaction to proceed. wikipedia.orgnih.gov
IntermediateThe reaction proceeds through a resonance-stabilized Meisenheimer complex. wikipedia.orgyoutube.com
PositioningActivation is strongest when the activating group is ortho or para to the leaving group. chemistrysteps.comyoutube.com

While the nitro group in this compound is directly attached to the aromatic ring and thus does not have an alpha-hydrogen itself, its presence can influence the reactivity of adjacent alkyl groups if they were present on the ring. However, in the provided structure, there are no such groups. Therefore, direct participation in reactions like the Henry or Michael addition via an activated alpha-hydrogen on the aromatic ring is not applicable.

The Henry Reaction (or nitroaldol reaction) is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. psu.eduwikipedia.orgorganic-chemistry.org The reaction relies on the acidity of the α-proton of the nitroalkane, which can be deprotonated to form a nucleophilic nitronate anion. wikipedia.orgsciencemadness.org

The Michael Addition is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). organic-chemistry.orgsctunisie.org Nitroalkanes can act as Michael donors in this reaction. organic-chemistry.orgsctunisie.orgrsc.org

For a derivative of this compound to participate in such reactions, it would need to possess an alkyl-nitro substituent.

Nitroarenes can exhibit photochemical reactivity upon absorption of light. rsc.orgchemrxiv.org Photoexcited nitroarenes can act as potent oxidants, capable of participating in various chemical transformations. chemrxiv.orgacs.org For instance, photoexcited nitroarenes can abstract hydrogen atoms from suitable donors, leading to their reduction while oxidizing the donor molecule. chemrxiv.org In some cases, intramolecular electron transfer can occur, especially if an electron-donating group is present within the molecule, leading to the formation of charge-separated species. acs.orgnih.gov

The photochemical behavior of 3-nitro-substituted aromatic compounds has been studied. For example, the photochemistry of 3-nitrophenyl azide (B81097) and 4-(3-nitrophenyl)-1,4-dihydropyridines has been investigated, revealing pathways that can involve the nitro group. acs.orgnih.govacs.org In the case of 4-(3-nitrophenyl)-1,4-dihydropyridines, irradiation can lead to the reduction of the nitro group in the presence of a suitable reducing agent like triethylamine. acs.orgnih.gov The specific photochemical reactivity of this compound would depend on the reaction conditions and the presence of other reactants. It is plausible that under certain photolytic conditions, intramolecular rearrangements or reactions with solvents or other solutes could be initiated through the excited state of the nitroarene moiety. researchgate.netyoutube.comtandfonline.com

Reactions of the Ether Linkages

The molecule contains two ether linkages: an ethoxy group and a phenylmethoxy (benzyloxy) group attached to the same carbon, which is in turn linked to the 3-nitrophenoxy core. These ether groups can be cleaved under specific conditions.

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often used as a deprotection step. libretexts.orglibretexts.org Strong acids, such as HBr and HI, are typically used for this purpose. libretexts.orglibretexts.orgucalgary.ca The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgucalgary.ca For aryl alkyl ethers, the cleavage invariably results in a phenol (B47542) and an alkyl halide, as the aromatic C-O bond is stronger and the sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.orglibretexts.orgucalgary.ca

In this compound, the ether linkage to the aromatic ring is an aryl ether. Cleavage of this bond would yield 3-nitrophenol (B1666305). The other part of the molecule contains a benzylic ether, which is also susceptible to cleavage. Benzyl ethers are commonly used as protecting groups for alcohols and phenols because they can be cleaved under relatively mild conditions, most notably by catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.orgresearchgate.net However, as mentioned earlier, these conditions can also reduce the nitro group.

Alternative methods for the cleavage of benzyl ethers that might be more compatible with the nitro group include the use of Lewis acids like BCl₃, often in the presence of a cation scavenger. researchgate.net Other reagents and conditions for ether cleavage include pyridine (B92270) hydrochloride at elevated temperatures. chemicalforums.com The selective cleavage of one ether group over the other, or the cleavage of both, would depend on the specific reagents and conditions employed. researchgate.netresearchgate.netnih.gov

Table 3: Common Methods for Aryl Alkyl and Benzyl Ether Cleavage
Ether TypeReagent/MethodGeneral Products
Aryl Alkyl EtherStrong Acid (HBr, HI)Phenol + Alkyl Halide
Benzyl EtherCatalytic Hydrogenolysis (H₂, Pd/C)Alcohol + Toluene
Benzyl EtherLewis Acids (e.g., BCl₃, BBr₃)Alcohol

Stability and Hydrolysis of the Acetal (B89532) Functional Group

The acetal functional group in this compound is characterized by its general stability in neutral to strongly basic conditions. libretexts.orglibretexts.org This stability makes acetals effective as protecting groups for carbonyl compounds in various chemical transformations where nucleophilic or basic reagents are employed. libretexts.orglibretexts.org However, the stability of the acetal is compromised under acidic conditions.

The hydrolysis of acetals is a reversible process that is catalyzed by the presence of acid, typically aqueous acid. libretexts.org The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the departure of the corresponding alcohol (in this case, ethanol) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate leads to the formation of a hemiacetal, which then further hydrolyzes to yield the parent aldehyde (benzaldehyde), another molecule of the alcohol, and regenerates the acid catalyst.

The presence of the electron-withdrawing nitro group at the meta-position of the phenyl ring is expected to influence the rate of hydrolysis. Electron-withdrawing substituents can affect the stability of the intermediates and transition states involved in the hydrolysis mechanism. nih.gov Specifically, the nitro group will destabilize the benzylic carbocation that can form upon cleavage of the C-O bond, which could potentially slow down the hydrolysis process compared to an unsubstituted benzaldehyde (B42025) acetal.

The general reaction for the acid-catalyzed hydrolysis of this compound is depicted below:

Acetal Hydrolysis Mechanism

Table 1: Factors Affecting Acetal Stability

FactorEffect on StabilityRationale
pH Stable in neutral to basic media; Unstable in acidic media.Hydrolysis is acid-catalyzed.
Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring May decrease the rate of hydrolysis.Destabilizes the carbocation intermediate.
Water concentration High water concentration favors hydrolysis.Le Chatelier's principle drives the equilibrium towards the products.

Reactivity of the Benzylic Carbon within the Acetal Structure

The benzylic carbon in this compound is a key site of reactivity due to its position adjacent to both a phenyl ring and an oxygen atom. This unique positioning allows for the stabilization of intermediates such as radicals and carbocations through resonance with the aromatic ring.

Oxidative Transformations

The benzylic C-H bond in acetals is susceptible to oxidation. Various oxidizing agents can facilitate the cleavage of this bond, leading to the formation of different products. For instance, the oxidative cleavage of benzylidene acetals can be achieved using reagents like periodic acid catalyzed by tetrabutylammonium (B224687) bromide, which results in the formation of hydroxybenzoates. thieme-connect.com Other methods for the oxidative cleavage of benzylidene acetals include the use of ozone, N-bromosuccinimide, and various metal-based oxidants. thieme-connect.com

In the case of this compound, oxidative cleavage would likely lead to the formation of ethyl 3-nitrobenzoate. The reaction with (diacetoxyiodo)benzene, for example, has been shown to mediate the C-H oxidation of benzylic acetals, proceeding through a radical mechanism to form 2-acetoxy-1,3-dioxolanes. nih.govacs.org A similar transformation could be envisioned for the target molecule.

Visible-light-mediated photocatalysis is another modern approach for the oxidative cleavage of benzyl ethers, which are structurally related to the acetal . acs.org Such methods often exhibit high functional group tolerance. acs.org

Table 2: Selected Reagents for Oxidative Cleavage of Benzylic Acetals and Ethers

Reagent SystemProduct TypeReference
Periodic acid / Tetrabutylammonium bromideHydroxybenzoates thieme-connect.com
OzoneEsters organic-chemistry.org
(Diacetoxyiodo)benzeneAcetoxylated products nih.govacs.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Carbonyl compounds acs.org

Radical Reactions

The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. youtube.com Halogenation at the benzylic position, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a radical chain mechanism involving the abstraction of the benzylic hydrogen atom to form a resonance-stabilized benzylic radical.

The presence of a nitro group on the aromatic ring can influence the course of radical reactions. rsc.org While the nitro group is generally considered to be deactivating towards electrophilic aromatic substitution, its effect on benzylic radical stability is more complex.

Furthermore, radical relay mechanisms have been developed for the functionalization of benzylic C-H bonds. For example, copper-catalyzed reactions can facilitate the coupling of benzylic compounds with alcohols to form benzylic ethers. nih.gov While the target molecule already possesses an ether linkage at the benzylic position, this highlights the general reactivity of the benzylic C-H bond towards radical-mediated transformations.

Table 3: Summary of Potential Radical Reactions at the Benzylic Carbon

Reaction TypeReagentsIntermediateExpected Outcome
Radical Halogenation N-Bromosuccinimide (NBS), light/heatBenzylic radicalBromination at the benzylic carbon.
Radical Coupling Copper catalyst, oxidant, alcoholBenzylic radicalPotential for C-O or C-C bond formation.

Synthesis of Derivatives and Analogues of 1 Ethoxy Phenyl Methoxy 3 Nitrobenzene

Modifications of the Ethoxy and Phenyl Moieties

The ethoxy(phenyl)methoxy group in 1-[ethoxy(phenyl)methoxy]-3-nitrobenzene is analogous to a benzyl (B1604629) ether, which is a versatile functional group in organic synthesis. Modifications can involve either the cleavage of the ether linkage to reveal a hydroxyl group or reactions on the phenyl ring of the benzyl group.

Selective cleavage of benzyl ethers is a common strategy in organic synthesis. organic-chemistry.orgyoutube.com For the title compound, this would involve the removal of the ethoxy(phenyl)methyl group to yield 3-nitrophenol (B1666305). Various methods have been developed for the debenzylation of ethers, often employing mild conditions to ensure the compatibility with other functional groups present in the molecule. organic-chemistry.orgnih.govsemanticscholar.org For instance, catalytic hydrogenation is a widely used method for cleaving benzyl ethers. youtube.com

Alternatively, the phenyl ring of the ethoxy(phenyl)methoxy group can undergo electrophilic aromatic substitution reactions, provided that the conditions are controlled to avoid cleavage of the ether. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation could introduce substituents onto this phenyl ring. The outcomes of these reactions would be influenced by the directing effects of the existing substituents.

Furthermore, the benzylic position offers another site for modification. For example, oxidative methods can be employed to transform the benzylic ether into other functional groups. acs.org

A summary of potential modifications of the ethoxy and phenyl moieties is presented in the table below.

Modification TypeReagents and ConditionsProduct Functional Group
Cleavage of EtherH₂, Pd/CPhenol (B47542)
Nitration of Phenyl RingHNO₃, H₂SO₄Nitrophenyl group
Halogenation of Phenyl RingBr₂, FeBr₃Bromophenyl group
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acylphenyl group

Derivatization of the Nitrobenzene (B124822) Core and Substituent Variation

The nitrobenzene core of this compound is rich in chemical reactivity, allowing for a wide array of derivatizations. These transformations primarily involve electrophilic and nucleophilic aromatic substitutions on the ring and chemical modifications of the nitro group itself.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). quora.com Therefore, reactions such as nitration, halogenation, and sulfonation will predominantly occur at the positions meta to the nitro group (positions 4 and 6 relative to the ethoxy(phenyl)methoxy group). The ether group is an ortho, para-director, which would direct incoming electrophiles to positions 2 and 4. The interplay of these directing effects will influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). libretexts.org This allows for the displacement of a suitable leaving group (like a halogen) by a nucleophile. While the parent compound does not have a leaving group, introducing one via electrophilic halogenation would open the door for SNA_r reactions. Nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a variety of substituents onto the nitrobenzene ring, typically at positions ortho and para to the nitro group. libretexts.orgrsc.orgacs.org

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a pivotal transformation, as it converts a strongly deactivating group into a strongly activating one and provides a handle for a vast range of subsequent reactions. jove.comwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.commasterorganicchemistry.com The resulting aniline (B41778) derivative can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide variety of substituents.

The following table summarizes some key derivatization reactions of the nitrobenzene core.

Reaction TypeReagents and ConditionsPosition of SubstitutionResulting Functional Group
Nitration (EAS)HNO₃, H₂SO₄meta to NO₂Dinitrobenzene derivative
Bromination (EAS)Br₂, FeBr₃meta to NO₂Bromo-nitrobenzene derivative
Nucleophilic SubstitutionNaOMe (with a halo-derivative)ortho, para to NO₂Methoxy-nitrobenzene derivative
Nitro ReductionH₂, Pd/C or Fe, HClat the NO₂ groupAniline derivative

Formation of Condensed Heterocyclic Systems Incorporating the Compound's Functional Groups

The strategic placement of functional groups on the this compound scaffold can serve as a precursor for the synthesis of condensed heterocyclic systems. A common and powerful strategy involves the introduction of a second functional group ortho to the nitro group, followed by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization.

For example, nitration of the parent compound would likely yield a dinitro derivative. Selective reduction of one nitro group to an amine would generate an ortho-nitroaniline derivative. This intermediate can then undergo reductive cyclization to form a benzimidazole (B57391) precursor.

A more direct route to valuable heterocyclic systems involves the reduction of an ortho-substituted nitrobenzene. For instance, if a second nitro group is introduced at the 2-position of the parent compound, its subsequent reduction to a diamine would yield an ortho-phenylenediamine derivative. These ortho-phenylenediamines are key building blocks for the synthesis of important heterocycles such as benzimidazoles and quinoxalines. mdpi.comtandfonline.comresearchgate.netacs.orgnih.govrsc.org

Synthesis of Benzimidazoles: Ortho-phenylenediamines can be condensed with a variety of reagents to form benzimidazoles. mdpi.comtandfonline.comresearchgate.netacs.orgnih.govrsc.org Common methods include the reaction with aldehydes, carboxylic acids, or their derivatives. mdpi.comresearchgate.net The choice of the carbonyl compound determines the substituent at the 2-position of the resulting benzimidazole.

Synthesis of Quinoxalines: The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds, such as α-diketones, is a classical and efficient method for the synthesis of quinoxalines. tandfonline.comnih.govencyclopedia.pubresearchgate.netacs.org This condensation reaction typically proceeds under mild conditions and provides a straightforward entry into this class of heterocycles.

The table below illustrates the formation of heterocyclic systems from derivatives of the title compound.

Precursor DerivativeKey TransformationReagents for CyclizationFormed Heterocycle
2,3-Dinitro derivativeReduction to 2,3-diamino derivativeAldehyde or Carboxylic AcidBenzimidazole
2,3-Dinitro derivativeReduction to 2,3-diamino derivativeα-DiketoneQuinoxaline
2-Amino-3-nitro derivativeReductive cyclizationVarious reducing agentsBenzimidazole precursor

By leveraging the reactivity of both the benzylic ether and the nitrobenzene moieties, a wide range of derivatives and complex heterocyclic structures can be synthesized from this compound, highlighting its potential as a versatile building block in organic synthesis.

Applications in Advanced Organic Synthesis

Building Block for Complex Chemical Architectures

The structure of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene incorporates several reactive sites that can be exploited for building intricate chemical structures. The nitroaromatic moiety is a cornerstone of its synthetic versatility. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can direct nucleophilic aromatic substitution under certain conditions.

More significantly, the nitro group can be readily reduced to an amino group, transforming the compound into a 3-aminophenol (B1664112) derivative (with the phenol (B47542) still protected). This resulting aniline (B41778) is a crucial precursor for a wide array of chemical entities. For instance, the amine can be diazotized to form a diazonium salt, which is a gateway to introducing a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. Furthermore, the amine can undergo N-alkylation, N-acylation, or participate in coupling reactions to form more complex architectures.

The acetal (B89532) group, which protects the phenolic hydroxyl, is stable under basic and neutral conditions, allowing for selective manipulation of the nitro group without unintended reactions at the phenol position. This orthogonality makes the compound a valuable building block where sequential reaction control is necessary.

Precursor for Advanced Chemical Intermediates and Functional Materials

As a stable, protected form of 3-nitrophenol (B1666305), this compound serves as an excellent precursor for advanced chemical intermediates. The primary transformation is the reduction of the nitro group to an amine, yielding a protected 3-aminophenol. This intermediate is valuable in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Additionally, cleavage of the acetal protecting group under acidic conditions liberates 3-nitrophenol. While 3-nitrophenol is commercially available, this compound could serve as a masked version in a multi-step synthesis where the free phenol is incompatible with earlier reaction conditions.

The combination of the nitro group and the protected phenol allows for its potential incorporation into polymers and functional materials. For example, after reduction of the nitro group, the resulting amine could be used as a monomer for polymerization reactions, leading to materials with specific optical or electronic properties derived from the nitrophenyl or aminophenyl core.

Role in Catalyst Design or Ligand Synthesis

There is currently no specific documented evidence of this compound being directly used in catalyst design or ligand synthesis. Nitro-substituted aromatic compounds are generally not employed as ligands for metal catalysts because the nitro group can interfere with the catalytic cycle or be reduced under typical catalytic conditions.

However, it can serve as a precursor to ligand synthesis. As mentioned, the reduction of the nitro group provides a 3-aminophenol derivative. This aniline can be a starting point for constructing various types of ligands. For example, it could be used to synthesize Schiff base ligands through condensation with aldehydes or ketones, or it could be incorporated into more complex pincer or bidentate ligand frameworks. The synthetic pathway would involve the initial reduction of the nitro compound, followed by further functionalization to create the final ligand structure.

Potential as a Photolabile Protecting Group

Photolabile protecting groups (PPGs), also known as photocleavable groups, are moieties that can be removed from a molecule using light, offering high spatiotemporal control in synthesis and biology. wikipedia.org The ortho-nitrobenzyl (ONB) group is one of the most widely used classes of PPGs. acs.org The cleavage mechanism for traditional ONB groups is a Norrish Type II reaction, which requires the presence of a nitro group at the ortho position relative to the benzylic carbon. wikipedia.org Upon irradiation with UV light, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to the release of the protected functional group. wikipedia.orgacs.org

The compound this compound features a nitro group in the meta position on the phenyl ring. This spatial arrangement prevents the intramolecular hydrogen abstraction necessary for the established Norrish Type II cleavage mechanism. Therefore, it is not expected to function as a conventional photolabile protecting group in the same manner as its ortho-nitrobenzyl counterparts. While other photochemical reactions could potentially occur, its utility as a predictable and efficient PPG is unlikely based on current mechanistic understanding. Research into novel PPGs has led to derivatives with red-shifted absorption, but these often retain the core ortho-nitrobenzyl scaffold. nih.govnih.gov

Q & A

Q. How does the compound’s electronic structure affect its reactivity in cross-coupling reactions?

  • Methodology :
  • Perform Hammett analysis to correlate substituent effects with reaction rates.
  • Data Table :
Substituentσₚ (Hammett)Reaction Rate (k, s⁻¹)
-NO₂+0.780.45
-OCH₂PhOEt-0.150.12

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